Welcome to the BenchChem Online Store!
molecular formula C27H31N3O3 B8493990 N,N'-{4-[3-(Diethylamino)propoxy]-1,3-phenylene}dibenzamide CAS No. 59621-89-5

N,N'-{4-[3-(Diethylamino)propoxy]-1,3-phenylene}dibenzamide

Cat. No. B8493990
M. Wt: 445.6 g/mol
InChI Key: FSNDQHKUPFTVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04058523

Procedure details

To a mixture of potassium carbonate (6.2 g), sodium acetate trihydrate (19 g), water (100 ml) and dioxane (100 ml) was added 1-(3'-diethylaminopropoxy)-2,4-diaminobenzene trihydrochloride (10.4 g) immediately followed by adding benzoyl chloride (13 g) while cooling with ice, and thereafter, the resulting mixture was stirred at room temperature for 2 hours. Then, after the addition of water (500 ml), the pH of the mixture was adjusted to 9 - 10 and the precipitated crystals were recovered by filtration. After washing the crystals with water, they were recrystallized twice from methanol-water to obtain 7.9 g of 1-(3'-diethylaminopropoxy)-2,4-bis(benzamido)-benzene having a melting point between 139° and 140° C.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-(3'-diethylaminopropoxy)-2,4-diaminobenzene trihydrochloride
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].O.O.O.[C:10]([O-])(=O)[CH3:11].[Na+].Cl.Cl.Cl.[CH2:18]([N:20]([CH2:33][CH3:34])[CH2:21][CH2:22][CH2:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH2:31])=[CH:27][C:26]=1[NH2:32])[CH3:19].[C:35](Cl)(=[O:42])[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>O.O1CCOCC1>[CH2:33]([N:20]([CH2:18][CH3:19])[CH2:21][CH2:22][CH2:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH:31][C:35](=[O:42])[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:27][C:26]=1[NH:32][C:1](=[O:4])[C:11]1[CH:10]=[CH:27][CH:26]=[CH:25][CH:30]=1)[CH3:34] |f:0.1.2,3.4.5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
19 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
1-(3'-diethylaminopropoxy)-2,4-diaminobenzene trihydrochloride
Quantity
10.4 g
Type
reactant
Smiles
Cl.Cl.Cl.C(C)N(CCCOC1=C(C=C(C=C1)N)N)CC
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were recovered by filtration
WASH
Type
WASH
Details
After washing the crystals with water, they
CUSTOM
Type
CUSTOM
Details
were recrystallized twice from methanol-water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CCCOC1=C(C=C(C=C1)NC(C1=CC=CC=C1)=O)NC(C1=CC=CC=C1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: CALCULATEDPERCENTYIELD 118.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.